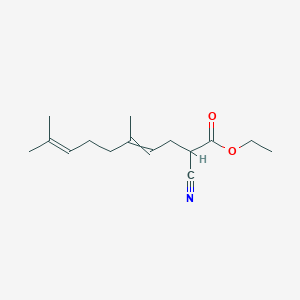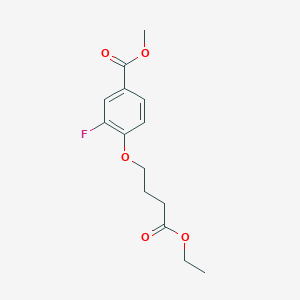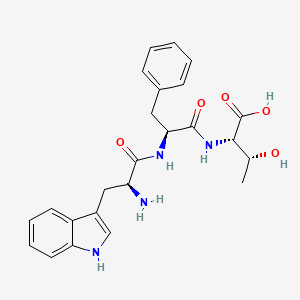
Cobalt--ruthenium (9/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–ruthenium (9/1) is a bimetallic compound composed of cobalt and ruthenium in a 9:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (9/1) can be synthesized using several methods, including incipient wetness co-impregnation, successive reduction, and hybrid reduction–impregnation. In the incipient wetness co-impregnation method, cobalt and ruthenium precursors are impregnated onto a support material, such as γ-Al2O3, followed by drying and calcination . The successive reduction method involves the sequential reduction of cobalt and ruthenium precursors, while the hybrid reduction–impregnation method combines both reduction and impregnation steps to achieve a more uniform distribution of the metals .
Industrial Production Methods
In industrial settings, the production of cobalt–ruthenium (9/1) often involves large-scale impregnation techniques, where cobalt and ruthenium salts are dissolved in a solvent and then impregnated onto a support material. The impregnated material is then subjected to drying, calcination, and reduction processes to obtain the final bimetallic compound. The choice of support material, reaction conditions, and reduction methods can significantly influence the properties and performance of the resulting compound.
化学反応の分析
Types of Reactions
Cobalt–ruthenium (9/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and catalytic properties of the cobalt and ruthenium components.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt–ruthenium (9/1) include hydrogen, carbon monoxide, and various organic substrates. Reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving cobalt–ruthenium (9/1) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can facilitate the conversion of carbon monoxide to liquid hydrocarbons . In oxidation reactions, it can promote the formation of oxygenated products.
科学的研究の応用
Cobalt–ruthenium (9/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and Fischer–Tropsch synthesis
Energy Production: It is employed in the production of hydrogen through water electrolysis and in fuel cells.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanocubes and nanoalloys, which have applications in electronics and photonics.
Biology and Medicine: Cobalt–ruthenium (9/1) is being explored for its potential antimicrobial and anticancer properties.
作用機序
The mechanism of action of cobalt–ruthenium (9/1) involves its ability to facilitate electron transfer and promote various chemical reactions. The cobalt component provides active sites for adsorption and activation of reactants, while the ruthenium component enhances the overall catalytic activity by improving electron transfer efficiency . This synergistic effect allows the compound to effectively catalyze a wide range of reactions, including hydrogenation, oxidation, and carbon-carbon coupling .
類似化合物との比較
Cobalt–ruthenium (9/1) can be compared with other bimetallic compounds, such as cobalt–platinum and ruthenium–platinum. While cobalt–platinum and ruthenium–platinum compounds also exhibit excellent catalytic properties, cobalt–ruthenium (9/1) offers a more cost-effective alternative due to the lower cost of cobalt compared to platinum . Additionally, the unique combination of cobalt and ruthenium provides distinct electronic and catalytic properties that can be advantageous in specific applications.
List of Similar Compounds
- Cobalt–platinum
- Ruthenium–platinum
- Cobalt–nickel
- Ruthenium–iridium
特性
CAS番号 |
823185-82-6 |
|---|---|
分子式 |
Co9Ru |
分子量 |
631.5 g/mol |
IUPAC名 |
cobalt;ruthenium |
InChI |
InChI=1S/9Co.Ru |
InChIキー |
UIIBLYUVRCJYMA-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
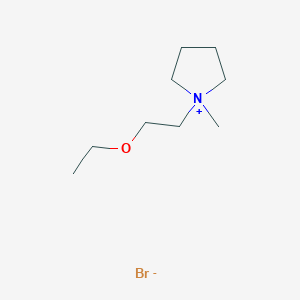
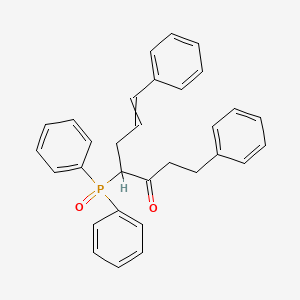
methanone](/img/structure/B14210364.png)
